5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is an organic compound that features both furan and thiophene rings, which are heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step often involves the reaction of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring. For instance, furan-2-carbaldehyde and thiophene-2-carbaldehyde can be reacted with hydrazine hydrate under reflux conditions to form the corresponding pyrazole intermediate.
Introduction of the Carbothioamide Group: The pyrazole intermediate is then treated with carbon disulfide and a suitable base (such as potassium hydroxide) to introduce the carbothioamide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbothioamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds in the furan and thiophene rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorinating agents can be employed for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the furan and thiophene rings.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its heterocyclic structure, which is often associated with biological activity. It can be explored for its potential as an antimicrobial, antifungal, or anticancer agent. The presence of both furan and thiophene rings may contribute to its interaction with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic nature makes it suitable for incorporation into polymers or other advanced materials.
Mechanism of Action
The exact mechanism of action for 5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The furan and thiophene rings can engage in π-π interactions with aromatic amino acids in proteins, while the carbothioamide group can form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
5-(Furan-2-yl)-3-(thiophen-2-yl)-1H-pyrazole: Lacks the carbothioamide group, which may affect its reactivity and biological activity.
3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: Lacks the furan ring, which may influence its electronic properties and interactions.
5-(Furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: Lacks the thiophene ring, potentially altering its chemical behavior and applications.
Uniqueness
The presence of both furan and thiophene rings in 5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide makes it unique compared to other similar compounds. This dual heterocyclic structure can enhance its reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS2/c13-12(17)15-9(10-3-1-5-16-10)7-8(14-15)11-4-2-6-18-11/h1-6,9H,7H2,(H2,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPYJOUDPZALJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=S)N)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391266 |
Source
|
Record name | 5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394682-37-2 |
Source
|
Record name | 5-(Furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.